molecular formula C13H17NO B6612505 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one CAS No. 24283-71-4

1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one

Katalognummer: B6612505
CAS-Nummer: 24283-71-4
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: YQDKVTYBHKVETH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dihydroquinolin-1(2H)-yl)butan-1-one is a bicyclic ketone derivative featuring a 3,4-dihydroquinoline moiety fused to a butan-1-one group. Synthesis methods for related analogs often involve catalytic hydrogenation, lipase-mediated reactions, or cyclization strategies, as seen in the preparation of 4-(3,4-dihydroquinolin-1(2H)-yl)butan-2-one . The compound’s lipophilicity and bioactivity profile, including antioxidant and anti-inflammatory properties, have been explored in hybrid derivatives .

Eigenschaften

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-6-13(15)14-10-5-8-11-7-3-4-9-12(11)14/h3-4,7,9H,2,5-6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDKVTYBHKVETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290312
Record name STK182229
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24283-71-4
Record name NSC67969
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK182229
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ketones in the presence of acid catalysts to form the quinoline ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one belongs to the class of quinoline derivatives, characterized by a bicyclic structure that includes a quinoline moiety. Its unique structural features contribute to its diverse biological activities and chemical reactivity. The compound can be represented structurally as follows:

C13H15NO\text{C}_{13}\text{H}_{15}\text{N}\text{O}

Synthesis and Preparation Methods

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one typically involves cyclization reactions of aniline derivatives with ketones under acidic conditions. Industrially, optimized methods may utilize continuous flow reactors to enhance yield and purity.

Medicinal Chemistry

1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one has shown potential in numerous therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, Wang et al. (2023) demonstrated that certain derivatives effectively inhibited Pythium recalcitrans, outperforming established standards like hymexazol.
CompoundEC50 (mM)Preventive Efficacy (%) at 2 mg/potPreventive Efficacy (%) at 5 mg/pot
I231475.496.5
Hymexazol37.763.9N/A
  • Neuroprotective Effects : The compound has been evaluated for its potential to treat neurodegenerative diseases such as Alzheimer’s disease. It inhibits acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in neuroprotection.
  • Antitumor Activity : Quinoline derivatives, including this compound, have been studied for their ability to induce apoptosis in cancer cells, suggesting their potential role in cancer therapy.

Organic Synthesis

In organic chemistry, 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one serves as an intermediate for synthesizing various compounds. Its unique structure allows for multiple chemical transformations, including oxidation to form quinoline derivatives and reduction to yield tetrahydroquinoline derivatives.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

  • Antimicrobial Studies : A study highlighted the efficacy of synthesized derivatives against various pathogens, demonstrating significant improvements over existing treatments.
  • Neuroprotective Research : Investigations into the compound's ability to inhibit AChE have shown promise in developing new therapies for Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (LogP)* Bioactivity Highlights
1-(3,4-Dihydroquinolin-1(2H)-yl)butan-1-one C₁₃H₁₅NO ~201.3 Butan-1-one 2.8 (in silico) Antioxidant, antitryptic
4-(3,4-Dihydroquinolin-1(2H)-yl)butan-2-one (3b) C₁₃H₁₅NO ~201.3 Butan-2-one 2.5 (TLC) Not reported; used in synthetic workflows
2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one C₁₁H₁₂ClNO 209.67 Chloroethyl ketone 3.1 (predicted) Building block for further functionalization
2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one C₁₅H₁₃NO₂ 247.27 2-Hydroxyphenyl 1.9 (predicted) Antitumor, antimicrobial
Ibuprofen-dihydroquinoline hybrid C₂₃H₂₇NO₂ 361.47 4-Isobutylphenylpropan-1-one 4.2 (TLC/in silico) Anti-inflammatory, antioxidant

*Lipophilicity values are estimated based on experimental or computational data from referenced studies.

Key Observations:

Substituent Effects: The butan-1-one group in the target compound provides moderate lipophilicity (LogP ~2.8), favoring membrane permeability. In contrast, the chloroethyl ketone derivative (LogP ~3.1) exhibits higher hydrophobicity due to the electron-withdrawing Cl atom, enhancing reactivity in nucleophilic substitutions .

Bioactivity Trends: Hybridization with ibuprofen significantly enhances anti-inflammatory and antioxidant activities, likely due to synergistic effects between the dihydroquinoline and ibuprofen moieties .

Biologische Aktivität

1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one features a quinoline moiety that is known for its pharmacological properties. The structural formula can be represented as follows:

C12H15N Molecular Weight 189 25 g mol \text{C}_{12}\text{H}_{15}\text{N}\quad \text{ Molecular Weight 189 25 g mol }

Biological Activity Overview

The biological activity of 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one encompasses various pharmacological effects, including:

  • Antimicrobial Activity : Studies have indicated that derivatives of 3,4-dihydroquinoline exhibit significant antimicrobial properties against various pathogens.
  • Neuroprotective Effects : The compound has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO).
  • Antitumor Activity : Research suggests that quinoline derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Antimicrobial Activity

A study conducted by Wang et al. (2023) synthesized various derivatives of the 3,4-dihydroquinoline scaffold and tested their activity against Pythium recalcitrans. One derivative demonstrated an EC50 value of 14 mM, outperforming the commercial standard hymexazol (37.7 mM). The mode of action was attributed to the disruption of biological membrane systems in the pathogen .

CompoundEC50 (mM)Preventive Efficacy (%) at 2 mg/potPreventive Efficacy (%) at 5 mg/pot
I231475.496.5
Hymexazol37.763.9N/A

Neuroprotective Effects

In a study aimed at developing multi-targeted agents for Alzheimer's disease, a series of hybrid compounds incorporating the quinoline structure were synthesized. One notable compound exhibited IC50 values of 0.28 µM against AChE and displayed the ability to cross the blood-brain barrier (BBB), indicating its potential as a neuroprotective agent .

CompoundAChE IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)
Hybrid 3e0.280.912.81

Antitumor Activity

Research has identified that compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one can effectively target cancer pathways. For instance, derivatives have shown promising results in inducing apoptosis in various cancer cell lines through modulation of p53 pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy
A derivative from the quinoline family was tested against several phytopathogens and showed superior efficacy compared to existing treatments, highlighting the need for further exploration into its application in agricultural settings.

Case Study 2: Neuroprotection
In vivo studies demonstrated that certain derivatives could significantly reduce neurodegeneration markers in animal models of Alzheimer's disease, suggesting a protective effect on neuronal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.